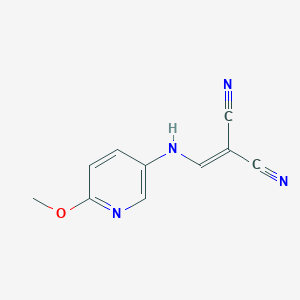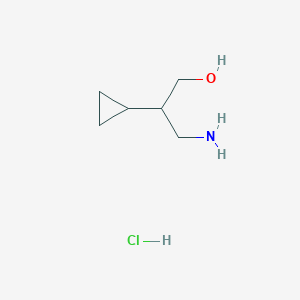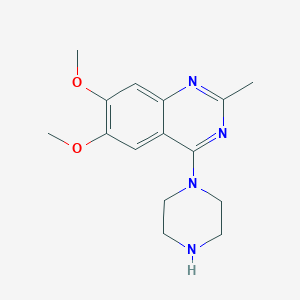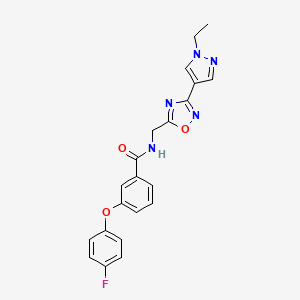![molecular formula C9H17NO3 B2545628 N-[(1S,2S)-2-hidroxiciclobutil]carbamato de tert-butilo CAS No. 1354422-81-3](/img/structure/B2545628.png)
N-[(1S,2S)-2-hidroxiciclobutil]carbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a cyclobutyl ring with a hydroxyl group
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality .
Medicine: Its structural features make it a candidate for drug development .
Industry: In the industrial sector, tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes .
Mecanismo De Acción
Mode of Action
Carbamates typically work by forming a covalent bond with their target, which can lead to inhibition of the target’s function .
Biochemical Pathways
Without specific information on “tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate”, it’s hard to say which biochemical pathways it might affect. Carbamates are often involved in pathways related to neurotransmission, as they can inhibit enzymes like acetylcholinesterase .
Pharmacokinetics
Carbamates in general are known to have good oral bioavailability and can cross the blood-brain barrier .
Result of Action
Carbamates can have a variety of effects depending on their specific structure and target .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl carbamate and a cyclobutyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates.
Comparación Con Compuestos Similares
- tert-Butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate
- tert-Butyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate
- tert-Butyl carbamate
Uniqueness: tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is unique due to the presence of both a hydroxyl group and a cyclobutyl ring. This combination provides distinct reactivity and stability compared to similar compounds. The hydroxyl group allows for additional hydrogen bonding interactions, while the cyclobutyl ring imparts rigidity to the molecule, influencing its overall conformation and reactivity .
Propiedades
IUPAC Name |
tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJIZNXJAXEJU-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)

![2-Methyl-5-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyrazine](/img/structure/B2545548.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2545552.png)

![4-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol](/img/structure/B2545556.png)
![N-[(3-Hydroxycyclobutyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2545560.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2545563.png)
![2-((2-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2545564.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2545567.png)
